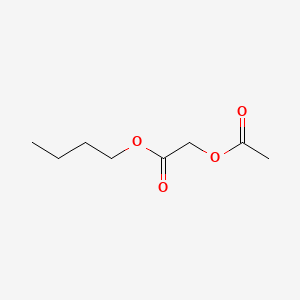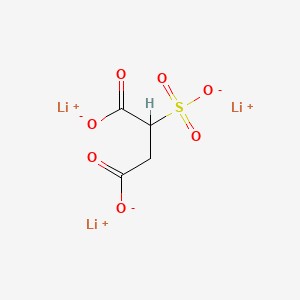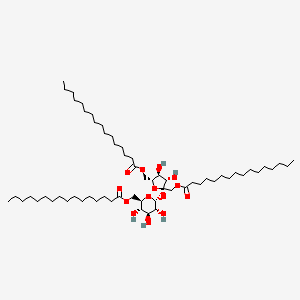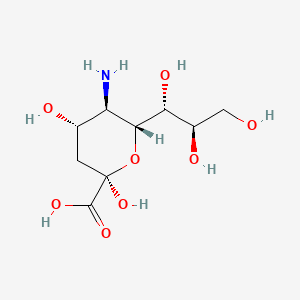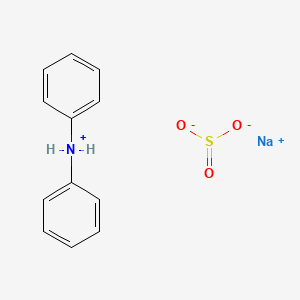
Cyclohexane, 1-ethyl-2,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexane, 1-ethyl-2,3-dimethyl- is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclohexane, where the hydrogen atoms at positions 1, 2, and 3 are replaced by ethyl and methyl groups. This compound is part of the larger family of substituted cyclohexanes, which are known for their diverse chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-ethyl-2,3-dimethyl- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of Cyclohexane, 1-ethyl-2,3-dimethyl- can be achieved through catalytic hydrogenation of corresponding aromatic compounds. This process involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Cyclohexane, 1-ethyl-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium at room temperature.
Reduction: Hydrogen gas with palladium or platinum catalyst under high pressure.
Substitution: Chlorine or bromine in the presence of UV light or a radical initiator.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
科学研究应用
Cyclohexane, 1-ethyl-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and stereochemistry of substituted cyclohexanes.
Biology: Investigated for its potential effects on biological membranes and its role in lipid bilayer studies.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and intermediate in the synthesis of other organic compounds.
作用机制
The mechanism of action of Cyclohexane, 1-ethyl-2,3-dimethyl- involves its interaction with molecular targets through hydrophobic interactions. The ethyl and methyl groups on the cyclohexane ring influence its conformational stability and reactivity. These interactions can affect the compound’s binding affinity to various receptors or enzymes, thereby modulating its biological activity.
相似化合物的比较
Similar Compounds
- Cyclohexane, 1-ethyl-2-methyl-
- Cyclohexane, 1,3-dimethyl-
- Cyclohexane, 1,4-dimethyl-
Uniqueness
Cyclohexane, 1-ethyl-2,3-dimethyl- is unique due to the specific positioning of its ethyl and methyl groups, which influence its chemical properties and reactivity. Compared to other substituted cyclohexanes, this compound exhibits distinct conformational preferences and steric interactions, making it a valuable subject for conformational analysis studies.
属性
CAS 编号 |
7058-05-1 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC 名称 |
1-ethyl-2,3-dimethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-4-10-7-5-6-8(2)9(10)3/h8-10H,4-7H2,1-3H3 |
InChI 键 |
VJIJHYHFBLLMQS-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCC(C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


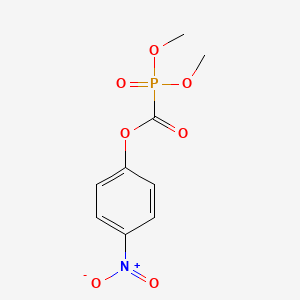

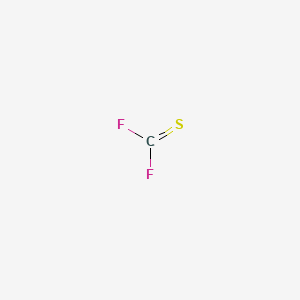
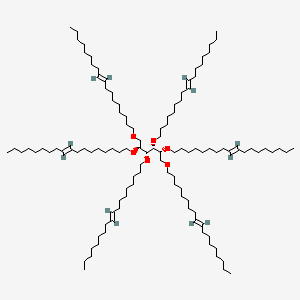

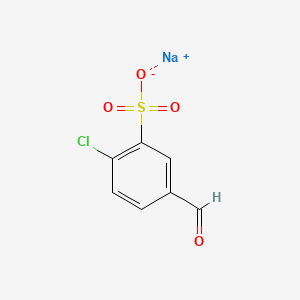
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
